molecular formula C19H25ClN2O2 B11712615 N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide

N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide

Cat. No.: B11712615
M. Wt: 348.9 g/mol
InChI Key: UCJWLIDMRLKKDY-UHFFFAOYSA-N
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Description

N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C19H25ClN2O2 This compound is notable for its unique structure, which includes a chloroacetyl group, a tetrahydroisoquinoline moiety, and a cyclohexanecarboxamide group

Preparation Methods

The synthesis of N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    N-Chloroacetylation of Aminoalcohols: This step involves the reaction of aminoalcohols with chloroacetyl chloride in the presence of a phosphate buffer.

    Formation of Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Coupling with Cyclohexanecarboxamide: The final step involves coupling the chloroacetylated tetrahydroisoquinoline with cyclohexanecarboxamide under controlled conditions to form the desired compound.

Chemical Reactions Analysis

N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common reagents used in these reactions include chloroacetyl chloride, phosphate buffer, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The tetrahydroisoquinoline moiety may also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H25ClN2O2

Molecular Weight

348.9 g/mol

IUPAC Name

N-[[2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H25ClN2O2/c20-12-18(23)22-11-10-14-6-4-5-9-16(14)17(22)13-21-19(24)15-7-2-1-3-8-15/h4-6,9,15,17H,1-3,7-8,10-13H2,(H,21,24)

InChI Key

UCJWLIDMRLKKDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2C(=O)CCl

Origin of Product

United States

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